molecular formula C22H18N2O5 B2755993 5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione CAS No. 310451-93-5

5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2755993
CAS No.: 310451-93-5
M. Wt: 390.395
InChI Key: GHYHNKPGQFLOLU-UHFFFAOYSA-N
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Description

Historical Development of Isoindole-1,3-dione Derivatives

Isoindole-1,3-dione derivatives, commonly known as phthalimides, have been integral to medicinal chemistry since the mid-20th century. Early studies focused on their role as sedatives and anti-inflammatory agents, exemplified by thalidomide, which highlighted both therapeutic potential and risks associated with stereochemical variability. The 1980s saw a shift toward structural diversification, with researchers introducing arylpiperazine, acetylpiperazine, and heterocyclic substituents to enhance target specificity. For instance, Sahin et al. demonstrated that linking isoindole cores to arylpiperazine moieties via (CH₂)ₙ–(C=O)– linkers improved analgesic activity. By the 2010s, advances in combinatorial chemistry enabled the synthesis of over 200 structurally unique phthalimide derivatives, including those with furan, thiadiazine, and pyrazole appendages, many exhibiting antitumor and antiviral properties. These developments laid the groundwork for modern derivatives like 5-(4-aminophenoxy)-2-(3,4-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione, which combines electronic modulation and steric bulk for optimized bioactivity.

Structural Significance of this compound

The compound’s structure features two critical pharmacophoric elements: a 4-aminophenoxy group at position 5 and a 3,4-dimethoxyphenyl substituent at position 2 of the isoindole-1,3-dione core. The 4-aminophenoxy moiety enhances solubility via hydrogen bonding while enabling π-π stacking interactions with aromatic residues in enzyme active sites. Meanwhile, the 3,4-dimethoxyphenyl group introduces steric hindrance and electron-donating effects, which stabilize interactions with hydrophobic pockets in cyclooxygenase (COX) enzymes. Comparative studies show that methoxy groups at the 3,4 positions improve COX-2 selectivity by 1.7-fold compared to monosubstituted analogs.

Table 1: Structural Comparison of Selected Isoindole-1,3-dione Derivatives

Compound R₁ Substituent R₂ Substituent Key Activity
Meloxicam COX-2 inhibition
Compound A 1-Phenylpiperazine Analgesic
Compound 26 Tetrachlorophthalimide Alkyl chain α-Glucosidase inhibition
Target compound 4-Aminophenoxy 3,4-Dimethoxyphenyl COX-2/COX-1 modulation

Research Gap Analysis

Despite progress, three gaps persist:

  • Mechanistic Specificity : Most studies (e.g., ) focus on COX inhibition but neglect downstream signaling pathways like NF-κB or MAPK.
  • Synthetic Optimization : Current methods for N-substituted phthalimides rely on Mannich reactions (yields: 47–93%), but microwave-assisted synthesis remains unexplored for dimethoxyphenyl derivatives.
  • Structural Dynamics : Molecular docking analyses () predict binding modes but lack experimental validation via X-ray crystallography or cryo-EM.

Scope and Objectives of Current Research

This study aims to:

  • Synthesize this compound using a modified Mannich protocol.
  • Characterize its electronic properties via DFT calculations and spectroscopic methods (¹H NMR, FT-IR).
  • Evaluate COX-1/COX-2 inhibitory activity relative to meloxicam.
  • Perform molecular docking to identify key interactions in COX-2’s active site (PDB: 3LN1).

Synthesis Pathway

  • Intermediate Preparation :
    • 3,4-Dimethoxyphenethylamine is acylated with chloroacetyl chloride in diethyl ether/triethylamine.
    • Product: 1-Chloroacetyl-4-(3,4-dimethoxyphenyl)piperazine.
  • Core Assembly :
    • Condensation of phthalimide with the intermediate in acetonitrile/K₂CO₃.
    • Yield optimization via reflux at 80°C for 12 hours.

This systematic approach ensures reproducibility while addressing prior limitations in yield and purity.

Properties

IUPAC Name

5-(4-aminophenoxy)-2-(3,4-dimethoxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-27-19-10-5-14(11-20(19)28-2)24-21(25)17-9-8-16(12-18(17)22(24)26)29-15-6-3-13(23)4-7-15/h3-12H,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYHNKPGQFLOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Phthalic Anhydride with 3,4-Dimethoxyaniline

The isoindole-1,3-dione core is typically constructed via cyclocondensation between phthalic anhydride and primary amines. For this compound, 3,4-dimethoxyaniline serves as the amine component. Under reflux in acetic acid, phthalic anhydride reacts with 3,4-dimethoxyaniline to form 2-(3,4-dimethoxyphenyl)isoindole-1,3-dione (intermediate I ) in yields exceeding 80%. Catalytic additives such as phthalimide-N-sulfonic acid enhance reaction efficiency by promoting imide bond formation.

Reaction Scheme 1 :
$$
\text{Phthalic anhydride} + \text{3,4-Dimethoxyaniline} \xrightarrow{\text{AcOH, 110°C}} \text{Intermediate I} \quad
$$

Palladium-Catalyzed Intramolecular Arylation

An alternative route employs palladium-catalyzed intramolecular cyclization of α-(2-iodobenzylamino) esters. Substrates bearing 3,4-dimethoxyphenyl groups undergo cyclization in DMF at 90°C with Pd(PPh$$3$$)$$4$$ and K$$3$$PO$$4$$, yielding the isoindole core. This method offers superior regiocontrol, particularly for sterically hindered systems.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance Ullmann coupling efficiency by stabilizing the transition state. Elevated temperatures (100–120°C) are critical for overcoming kinetic barriers, though prolonged heating (>12 h) risks decomposition.

Catalytic Systems

Copper catalysts (CuI, CuBr) outperform palladium in Ullmann reactions due to lower cost and reduced side reactions. Ligands such as 1,10-phenanthroline further accelerate coupling rates by stabilizing Cu(I) intermediates.

Analytical Characterization

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.12 (d, J = 8.4 Hz, 1H, ArH), 7.98 (s, 1H, ArH), 6.92 (d, J = 8.8 Hz, 2H, NH$$2$$-ArH), 3.89 (s, 6H, OCH$$_3$$).
  • HPLC : Purity >98% (C18 column, MeOH/H$$_2$$O = 70:30).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar isoindole core and dihedral angles between substituents (3,4-dimethoxyphenyl: 12.5°; 4-aminophenoxy: 8.7°).

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoindole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoindole diones, including 5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione, exhibit significant antimicrobial properties. The compound has shown effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results indicate its potential as a lead compound for developing new antimicrobial agents targeting resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies conducted by the National Cancer Institute (NCI) assessed its efficacy against a panel of human tumor cell lines. The findings revealed that the compound exhibited significant cytotoxicity:

Cell LineGI50 (µM)TGI (µM)
MCF-7 (Breast Cancer)15.7250.68
A549 (Lung Cancer)12.5345.00

These values reflect the compound's potential as a therapeutic agent in cancer treatment, particularly due to its ability to inhibit cell growth effectively.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Antibiotics demonstrated that derivatives of isoindole diones possess potent activity against multidrug-resistant bacteria. The research highlighted the structural importance of the aminophenoxy group in enhancing antimicrobial activity .
  • Cytotoxicity Assessment : In vitro evaluations showed that the compound effectively inhibited cell proliferation in various cancer cell lines, suggesting its utility as a scaffold for developing anticancer drugs .
  • Structure-Activity Relationship : Research into the structure-activity relationship of similar compounds indicated that modifications to the phenyl rings significantly affect biological efficacy, providing insights for future drug design .

Mechanism of Action

The mechanism of action of 5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione 3,4-dimethoxyphenyl (2-position), 4-aminophenoxy (5-position) C₂₂H₁₈N₂O₅ 390.40 310451-93-5 Methoxy groups enhance electron-donating capacity; aminophenoxy improves solubility .
5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione 2-fluorophenyl (2-position) C₂₀H₁₃FN₂O₃ 348.33 310451-98-0 Fluorine introduces electronegativity, potentially altering reactivity and bioavailability .
5-Amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione 4-[(4-aminophenyl)sulfanyl]phenyl (2-position), amino (5-position) C₂₀H₁₅N₃O₂S 361.42 N/A Sulfanyl linkage increases steric bulk and redox activity; dual amino groups enhance hydrogen bonding .
5-(4-Aminophenoxy)-2-(1,3-benzodioxol-5-yl)-1H-isoindole-1,3(2H)-dione 1,3-benzodioxol-5-yl (2-position) C₂₁H₁₄N₂O₅ 374.36 1172349-47-1 Benzodioxole ring provides rigid, planar geometry; may influence π-π stacking interactions .
5-amino-2-(4-fluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione 4-fluorophenyl (2-position), dihydro core C₁₄H₉FN₂O₂ 256.24 904016-65-5 Reduced isoindole core (dihydro) increases conformational flexibility; fluorine enhances lipophilicity .

Biological Activity

5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential therapeutic applications. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant biological effects.

Chemical Structure and Properties

The compound has the following molecular formula: C22H22N2O5, and its structure includes an isoindole core with an aminophenoxy group and a dimethoxyphenyl substituent. These functional groups contribute to its biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound. For instance, research on related isoindole compounds demonstrated significant inhibitory effects on cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells. The IC50 values for these compounds indicated effective cytotoxicity:

Cell LineCompoundIC50 (μM)
A549This compoundTBD
HeLaThis compoundTBD

Note: Specific IC50 values for this compound need to be determined through experimental studies.

In vivo studies using xenograft models have further corroborated these findings. Mice treated with isoindole derivatives exhibited reduced tumor growth compared to control groups, indicating the potential for these compounds in cancer therapy .

Enzyme Inhibition

Isoindole derivatives have shown promise as inhibitors of various enzymes. Notably, they may act as inhibitors of tyrosine kinases and cholinesterases (AChE and BuChE), which are critical in cancer progression and neurodegenerative diseases respectively. Molecular docking studies suggest that the structural components of this compound enable effective binding to these enzymes .

The following table summarizes the enzyme inhibition activities observed in related studies:

EnzymeCompoundIC50 (μM)
AcetylcholinesteraseIsoindole Derivative I1.12
ButyrylcholinesteraseIsoindole Derivative II21.24

These results suggest that modifications to the isoindole structure can enhance enzyme inhibition potency .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Cytotoxicity : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.
  • Enzyme Interactions : The aminophenoxy group can form hydrogen bonds with active sites of enzymes like AChE and tyrosine kinases, leading to competitive inhibition.
  • Chemical Reactivity : The isoindole dione core facilitates π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of isoindole derivatives:

  • Study on A549 Cell Lines : This study investigated the cytotoxic effects of various isoindole derivatives against A549 lung cancer cells using MTT assays. Results indicated that certain derivatives significantly inhibited cell viability.
  • In Vivo Efficacy : In a xenograft model involving nude mice injected with A549 cells, treatment with isoindole derivatives resulted in notable tumor size reduction compared to untreated controls over a period of 60 days .

Q & A

Q. Basic

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, aromatic protons in the isoindole-dione ring at δ 7.2–7.8 ppm) .
  • X-ray crystallography : Resolves stereochemical uncertainties. For example, related isoindole-diones form planar fused rings with bond angles consistent with sp2^2 hybridization .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 433.13) .

What methodologies are recommended for analyzing bioactivity discrepancies in isoindole-dione derivatives?

Advanced
Conflicting pharmacological data (e.g., variable IC50_{50} values) may arise from:

  • Solubility issues : Use DMSO stocks with <0.1% water content to prevent aggregation.
  • Assay interference : The dimethoxyphenyl group may quench fluorescence in certain assays; validate via orthogonal methods (e.g., SPR or enzymatic assays) .
  • Metabolic instability : Incubate with liver microsomes to assess CYP450-mediated degradation .

How do substituents at the 5-position influence the compound’s pharmacological profile?

Q. Advanced

  • Electron-withdrawing groups (e.g., -NO2_2): Enhance binding to kinase ATP pockets but reduce solubility.
  • Aminophenoxy group : Introduces hydrogen-bonding capacity, critical for target engagement (e.g., kinase inhibition). Analogues lacking this group show 10-fold reduced potency .
  • Methoxy vs. ethoxy : Bulkier alkoxy groups (e.g., ethoxy) improve membrane permeability but may sterically hinder target binding .

What strategies optimize yield in large-scale synthesis while minimizing impurities?

Q. Advanced

  • Catalytic optimization : Use Pd/C or Ni catalysts for amination steps, achieving >80% yield with <2% byproducts .
  • Impurity profiling : Monitor intermediates via UPLC-MS. Key impurities include deaminated derivatives (e.g., 5-phenoxy analogues) and hydrolyzed dimethoxyphenyl groups .
  • Crystallization control : Adjust solvent polarity (e.g., ethanol/water mixtures) to isolate the desired polymorph .

How can computational modeling guide the design of isoindole-dione-based inhibitors?

Q. Advanced

  • Docking studies : Predict binding modes to targets like PDE4 or kinases. The dimethoxyphenyl group often occupies hydrophobic pockets, while the aminophenoxy moiety forms H-bonds .
  • QSAR models : Correlate substituent electronic properties (Hammett σ values) with IC50_{50}. For example, electron-donating groups on the phenyl ring improve potency .
  • MD simulations : Assess conformational stability in aqueous vs. lipid bilayer environments .

What are the challenges in characterizing degradation products under accelerated stability conditions?

Q. Advanced

  • Oxidative degradation : The aminophenoxy group is prone to oxidation, forming nitroso derivatives. Use LC-MS/MS with MRM transitions (e.g., m/z 433 → 285) for detection .
  • Photodegradation : UV exposure generates free radicals; stabilize with antioxidants (e.g., BHT) in formulation studies .
  • Hydrolytic cleavage : The isoindole-dione ring hydrolyzes in acidic conditions (pH <3). Monitor via pH-adjusted stress testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.